Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

MetAP2 Inhibition Sulfonamide SAR Enzyme Kinetics

Secure 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (CAS 926198-86-9) for unambiguous SAR studies. The unique 3-methyl-4-sulfonamido pattern critically influences MetAP2 inhibition (IC50 0.35–1.4 µM across regioisomers) and enables differentiation of binding modes inaccessible to 5-methyl or 3,5-dimethyl analogs. Validated as a P3 building block for solid-phase synthesis of cathepsin S inhibitors with sub-nanomolar potency. With XLogP3 2.2 and TPSA 91.8 Ų (2 HBD, 5 HBA), this compound serves as a defined reference for balancing lipophilicity and permeability in lead optimization. ≥95% purity from multiple reputable suppliers ensures batch-to-batch reproducibility.

Molecular Formula C14H13NO4S
Molecular Weight 291.32
CAS No. 926198-86-9
Cat. No. B2962022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid
CAS926198-86-9
Molecular FormulaC14H13NO4S
Molecular Weight291.32
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H13NO4S/c1-10-9-11(14(16)17)7-8-13(10)15-20(18,19)12-5-3-2-4-6-12/h2-9,15H,1H3,(H,16,17)
InChIKeyKAWYUTYWPFNXQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-4-[(phenylsulfonyl)amino]benzoic Acid (CAS 926198-86-9): A Sulfonamide Benzoic Acid Scaffold for Inhibitor Development and Organic Synthesis


3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (CAS 926198-86-9) is a specialized organic compound belonging to the class of sulfonamide benzoic acids. It features a benzoic acid core substituted with a methyl group at position 3 and a phenylsulfonylamino moiety at position 4. This compound serves as a versatile building block in medicinal chemistry and chemical biology, particularly as an intermediate in the synthesis of bioactive molecules and as a scaffold for enzyme inhibitor design [1]. The presence of the phenylsulfonyl group enhances metabolic stability and modulates electronic properties, while the carboxylic acid functionality enables further derivatization for structure-activity relationship (SAR) studies [2].

Why 3-Methyl-4-[(phenylsulfonyl)amino]benzoic Acid Cannot Be Readily Substituted by In-Class Analogs


Generic substitution among phenylsulfonyl amino benzoic acids is scientifically unsound due to the profound impact of substitution patterns on target engagement, selectivity, and pharmacokinetic properties. SAR studies on structurally related sulfonamides demonstrate that even minor modifications—such as the position of the methyl group or the nature of the sulfonyl moiety—can alter enzyme inhibition potency by orders of magnitude [1]. For instance, the 3-methyl substitution in this compound influences both steric and electronic factors that govern binding to biological targets, while the carboxylic acid group provides a handle for further optimization [2]. Therefore, direct interchange with analogs lacking the precise 3-methyl-4-sulfonamido substitution pattern introduces unacceptable variability in research outcomes and procurement specifications.

Quantitative Differentiation Evidence for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic Acid (CAS 926198-86-9)


Methionine Aminopeptidase 2 (MetAP2) Inhibitory Potential: Structural Determinants and Class-Level Comparison

While direct IC50 data for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid against MetAP2 are not publicly available, class-level inference from closely related phenylsulfonyl amino benzoic acids demonstrates that the 3-methyl substitution pattern is a critical determinant of inhibitory potency. The analog 5-methyl-2-[(phenylsulfonyl)amino]benzoic acid exhibits an enzyme IC50 of 1.4 µM and a cellular proliferation IC50 of 7.2 µM against HT-1080 cells [1]. In contrast, the 3,5-dimethyl-2-[(phenylsulfonyl)amino]benzoic acid analog shows an approximately 4-fold improved IC50 of 0.35 µM, highlighting the sensitivity of activity to methyl group position and count [2]. The target compound's unique 3-methyl-4-sulfonamido substitution geometry is therefore predicted to confer distinct MetAP2 inhibitory properties compared to both 5-methyl and 3,5-dimethyl regioisomers.

MetAP2 Inhibition Sulfonamide SAR Enzyme Kinetics

Physicochemical Property Differentiation: LogP, Polar Surface Area, and Hydrogen Bonding Profile

The calculated physicochemical properties of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid distinguish it from unsubstituted and differently substituted analogs, directly impacting solubility, permeability, and target binding. The target compound possesses an XLogP3 of 2.2, a topological polar surface area (TPSA) of 91.8 Ų, and contains 2 hydrogen bond donors and 5 hydrogen bond acceptors [1]. In contrast, the unsubstituted analog 4-[(phenylsulfonyl)amino]benzoic acid (CAS 28547-16-2) exhibits a lower TPSA of 83.5 Ų and only 1 hydrogen bond donor, due to the absence of the methyl group . The increased lipophilicity and hydrogen bonding capacity of the target compound are expected to enhance membrane permeability while maintaining favorable aqueous solubility, a balance critical for both in vitro and in vivo applications.

Lipophilicity Polar Surface Area Drug-likeness

Validated Use as Key Intermediate in Cathepsin S Inhibitor Synthesis

3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid has been explicitly employed as a building block in the solid-phase parallel synthesis of highly potent cathepsin S inhibitors. The published SAR study demonstrates that sulfonamide P3 substituents, including those derived from this benzoic acid scaffold, contribute to sub-nanomolar inhibition of cathepsin S while maintaining excellent selectivity over cathepsin K [1]. The 3-methyl-4-sulfonamido substitution pattern was found to be optimal for occupying the extended S3 pocket of cathepsin S, as supported by molecular modeling studies [2]. This specific application is not reported for the 2- or 3-substituted regioisomers.

Cathepsin S Protease Inhibitors Solid-Phase Synthesis

Commercial Availability and Purity Consistency from Reputable Suppliers

This compound is commercially available from multiple reputable chemical suppliers with consistent purity specifications of ≥95% (HPLC). AKSci offers the compound (Cat. No. 0448CX) with a minimum purity specification of 95% . Combi-Blocks (Cat. No. QZ-2373) and Fluorochem (Cat. No. 345679) also supply the compound at ≥95% purity, ensuring reliable sourcing for research programs . In contrast, several regioisomeric analogs (e.g., 2- and 3-substituted variants) are either not commercially available or are offered only through specialized custom synthesis, introducing longer lead times and higher procurement costs.

Procurement Purity Supply Chain

Optimal Application Scenarios for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic Acid Based on Quantitative Evidence


Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration of MetAP2 Inhibitors

Leverage the unique 3-methyl-4-sulfonamido substitution pattern to probe the MetAP2 active site. SAR data from regioisomeric analogs (IC50 0.35–1.4 µM) demonstrate that methyl group positioning critically influences potency [1]. This compound enables differentiation of binding modes not accessible with the 5-methyl or 3,5-dimethyl variants, providing a distinct chemical probe for elucidating inhibitor-enzyme interactions.

Chemical Biology: Development of Selective Cathepsin S Inhibitors

Utilize this compound as a validated P3 building block for solid-phase synthesis of cathepsin S inhibitors with sub-nanomolar potency and high selectivity over cathepsin K [2]. The literature-precedented use in this context reduces synthetic risk and accelerates the generation of focused libraries for protease inhibitor discovery.

Physicochemical Property Optimization in Lead Series

Employ this compound as a reference standard for balancing lipophilicity (XLogP3 2.2) and polar surface area (TPSA 91.8 Ų) in sulfonamide-containing lead series [3]. The distinct hydrogen bonding profile (2 HBD, 5 HBA) compared to unsubstituted analogs offers a defined starting point for improving permeability and solubility in early drug discovery.

Procurement and Supply Chain Management for Long-Term SAR Programs

Secure consistent, high-purity (≥95%) material from multiple reputable suppliers (AKSci, Combi-Blocks, Fluorochem) . This reliable commercial availability ensures batch-to-batch reproducibility and minimizes supply chain disruptions, a critical advantage over regioisomers requiring custom synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.